Proflavine dihydrochloride
Overview
Description
Proflavine dihydrochloride, also known as 3,6-diaminoacridine dihydrochloride, is a derivative of acriflavine. It is a fluorescent dye and a potent antimicrobial agent. Historically, it has been used as a topical antiseptic and was once employed as a urinary antiseptic. This compound is known for its ability to intercalate into DNA, causing mutations by inserting itself between base pairs .
Mechanism of Action
Target of Action
The primary target of Proflavine Dihydrochloride is DNA . It acts by intercalating DNA, which is a process where the compound inserts itself between the base pairs of the DNA helix .
Mode of Action
This compound interacts with its target, DNA, by intercalation . This interaction disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands . This disruption of DNA synthesis prevents bacterial reproduction .
Biochemical Pathways
The intercalation of this compound into DNA disrupts the normal biochemical pathways of DNA replication . This disruption leads to high levels of mutation in the copied DNA strands, which prevents the bacteria from reproducing .
Result of Action
The result of this compound’s action is the prevention of bacterial reproduction . By disrupting DNA synthesis and causing high levels of mutation in the copied DNA strands, this compound inhibits the growth and survival of bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of light, this compound can induce double-stranded breaks in DNA . .
Biochemical Analysis
Biochemical Properties
Proflavine Dihydrochloride is known to have a mutagenic effect on DNA by intercalating between nucleic acid base pairs . It differs from most other mutagenic components by causing base pair deletions or base pair insertions and not substitutions . In the presence of light, this compound can induce double-stranded breaks in DNA .
Cellular Effects
This compound has been shown to lead to mutations in viruses and bacteria and DNA-breaking in cells . This is possibly due to the ability of this compound to stabilize DNA-topoisomerase II intermediates .
Molecular Mechanism
The mechanism of action of this compound involves intercalating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction .
Temporal Effects in Laboratory Settings
The excited-state dynamics of this compound after intercalation into DNA duplex has been studied using femtosecond time-resolved spectroscopy . Both fluorescence and the triplet excited-state generation of this compound were quenched after intercalation into DNA, due to ultrafast non-radiative channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proflavine dihydrochloride is synthesized from acridine through a series of chemical reactions. The primary synthetic route involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to yield 3,6-diaminoacridine. This compound is then reacted with hydrochloric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to achieve the desired quality for medical and research applications .
Chemical Reactions Analysis
Types of Reactions: Proflavine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: Proflavine can be oxidized to form various derivatives, depending on the conditions and reagents used.
Reduction: The nitro groups in the precursor compounds are reduced to amino groups during synthesis.
Substitution: Proflavine can participate in substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of proflavine, which can have different biological and chemical properties .
Scientific Research Applications
Proflavine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for studying molecular interactions and structures.
Biology: Employed in microscopy for staining cells and tissues due to its fluorescent properties.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections. It is also studied for its mutagenic effects on DNA, which can be useful in genetic research.
Industry: Utilized in the development of new antimicrobial agents and as a tool in various biochemical assays .
Comparison with Similar Compounds
Acriflavine: Another acridine derivative with similar antimicrobial properties.
Ethidium Bromide: A well-known DNA intercalating agent used in molecular biology.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to DNA.
Uniqueness: Proflavine dihydrochloride is unique due to its dual role as both a fluorescent dye and an antimicrobial agent. Its ability to induce mutations by intercalating into DNA sets it apart from many other antimicrobial compounds, which typically act through different mechanisms .
Properties
IUPAC Name |
acridine-3,6-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.2ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;/h1-7H,14-15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIHFKAEJAVELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3.2HCl, C13H13Cl2N3 | |
Record name | PROFLAVINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20953 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967622 | |
Record name | Acridine-3,6-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Proflavine dihydrochloride is an orange-red to brown-red crystalline powder. pH (0.1% aqueous solution) 2.5-3.0. | |
Record name | PROFLAVINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20953 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
Record name | PROFLAVINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20953 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
531-73-7 | |
Record name | PROFLAVINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20953 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Proflavine dihydrochloride [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acridine-3,6-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acridine-3,6-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROFLAVINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EZ5R5IR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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